Cas no 922069-47-4 (2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide)

2-(3,4-Dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide is a structurally complex organic compound featuring a dimethoxyphenyl and dihydroindole moiety linked via an acetamide bridge with a piperidine substitution. This compound exhibits potential pharmacological relevance due to its multifunctional groups, which may contribute to receptor binding affinity and selectivity. The presence of methoxy and piperidine substituents suggests possible interactions with central nervous system targets, while the dihydroindole core may enhance metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's well-defined structure supports precise characterization and reproducibility in experimental studies.
2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide structure
922069-47-4 structure
Product name:2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide
CAS No:922069-47-4
MF:C26H35N3O3
MW:437.574406862259
CID:6521648

2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide
    • 2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide
    • Inchi: 1S/C26H35N3O3/c1-28-14-11-21-17-20(8-9-22(21)28)23(29-12-5-4-6-13-29)18-27-26(30)16-19-7-10-24(31-2)25(15-19)32-3/h7-10,15,17,23H,4-6,11-14,16,18H2,1-3H3,(H,27,30)
    • InChI Key: URXPAMNUUCTGQW-UHFFFAOYSA-N
    • SMILES: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCCCC1)(=O)CC1=CC=C(OC)C(OC)=C1

2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2291-0882-2μmol
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2291-0882-30mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2291-0882-10mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2291-0882-20μmol
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2291-0882-5μmol
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2291-0882-3mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2291-0882-15mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2291-0882-20mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2291-0882-75mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2291-0882-5mg
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]acetamide
922069-47-4 90%+
5mg
$69.0 2023-05-16

2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide Related Literature

Additional information on 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide

Research Brief on 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide (CAS: 922069-47-4)

The compound 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide (CAS: 922069-47-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Recent studies have highlighted the compound's unique structural features, which combine a dimethoxyphenyl group with a piperidine-ethylacetamide moiety linked to a dihydroindole scaffold. This configuration is believed to confer selective binding affinity for specific neurotransmitter receptors, particularly those involved in neurological and psychiatric disorders. Preliminary in vitro assays indicate that the compound exhibits moderate to high affinity for serotonin and dopamine receptors, suggesting potential applications in treating conditions such as depression, anxiety, and schizophrenia.

One of the most notable advancements in the study of this compound is its role as a modulator of G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 922069-47-4 acts as an allosteric modulator of the 5-HT2A receptor, a target of significant interest in neuropharmacology. The study utilized X-ray crystallography and molecular dynamics simulations to elucidate the binding interactions, revealing a novel binding pocket that could be exploited for the design of more selective therapeutics.

In addition to its neurological applications, recent research has explored the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute found that 922069-47-4 exhibits inhibitory effects on certain cancer cell lines, particularly those associated with glioblastoma and pancreatic cancer. The mechanism appears to involve the disruption of intracellular signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in these malignancies. These findings, though preliminary, suggest a promising avenue for further investigation.

Despite these encouraging results, challenges remain in the development of 922069-47-4 as a therapeutic agent. Pharmacokinetic studies have revealed limited oral bioavailability and a relatively short half-life in animal models, necessitating structural modifications or formulation optimizations to improve its drug-like properties. Additionally, the compound's selectivity profile requires further refinement to minimize off-target effects and potential adverse reactions.

In conclusion, 2-(3,4-dimethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethylacetamide represents a promising candidate for multiple therapeutic areas, particularly in neurology and oncology. Continued research efforts are needed to address its pharmacokinetic limitations and to validate its efficacy and safety in clinical settings. The compound's unique structural and pharmacological attributes position it as a valuable tool for both drug discovery and mechanistic studies in chemical biology.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent